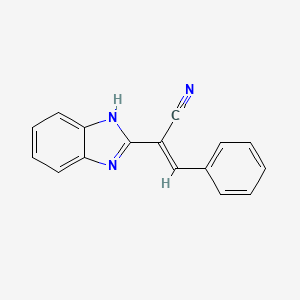

alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

57319-66-1 |

|---|---|

Molekularformel |

C16H11N3 |

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile |

InChI |

InChI=1S/C16H11N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H,(H,18,19)/b13-10+ |

InChI-Schlüssel |

YASZPDZHYPEICO-JLHYYAGUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

Mechanism:

The reaction proceeds via a base-catalyzed Knoevenagel condensation, forming the α,β-unsaturated nitrile through dehydration (Figure 1).

Figure 1 : Knoevenagel condensation mechanism for α-(phenylmethylene) formation.

Cyclocondensation of o-Phenylenediamine with Cyanoacetate Derivatives

This one-pot method synthesizes the benzimidazole core and introduces the phenylmethylene group simultaneously.

Procedure:

Key Observations:

-

Electron-donating substituents on benzaldehyde increase reaction time but improve yield.

-

Catalyst-free conditions in acetonitrile reduce side reactions.

Stobbe Condensation Followed by Cyclization

A two-step approach involving Stobbe condensation and subsequent cyclization.

Procedure:

Step 1 (Stobbe Condensation) :

-

React diethyl benzylidenemalonate with benzimidazole-2-acetonitrile in ethanol using KOtBu (1.4 equiv).

-

Temperature: 50–55°C for 3 hours.

Step 2 (Cyclization) :

Microwave-Assisted Synthesis

A rapid, energy-efficient method using microwave irradiation.

Procedure:

Advantages:

Comparison of Methods

| Method | Conditions | Yield | Catalyst | Time |

|---|---|---|---|---|

| Knoevenagel Condensation | Reflux in ethanol | 70–85% | Piperidine | 4–6 hours |

| Cyclocondensation | Ethanol, 80°C | 65–75% | Acetic acid | 8–12 hours |

| Stobbe-Cyclization | Two-step, acetonitrile | 60–70% | KOtBu/HCl | 5–7 hours |

| Microwave-Assisted | Microwave, 120°C | 80–90% | None | 15–20 minutes |

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile has been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Summary of Anticancer Studies on Benzimidazole Derivatives

Anti-inflammatory Effects

Alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile also exhibits anti-inflammatory properties. Studies have shown that it can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase . This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activities of Selected Benzimidazole Derivatives

Antimicrobial Activity

The antimicrobial potential of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile has also been explored. It has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and certain fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Synthesis Overview

Key Steps in Synthesis:

-

Formation of Benzimidazole Core:

- Reaction of o-phenylenediamine with carboxylic acids or their derivatives.

-

Condensation Reaction:

- Reaction with phenylacetaldehyde under acidic or basic conditions to form the desired compound.

-

Purification:

- Use of recrystallization or chromatography techniques to isolate pure alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile involved treating breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound exhibited a substantial reduction in paw swelling compared to control groups, indicating its potential for treating inflammatory disorders .

Wirkmechanismus

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death in cancer cells or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole/Triazole Class

Fenbuconazole

- Core Structure : 1,2,4-Triazole

- Key Substituents : 4-Chlorophenyl, propanenitrile group

- Applications : Broad-spectrum fungicide used in agriculture .

- Comparison: Fenbuconazole shares a nitrile group with the target compound but replaces the benzimidazole core with a triazole ring. This substitution alters biological activity, as triazoles are known for inhibiting fungal cytochrome P450 enzymes, whereas benzimidazoles typically target tubulin polymerization .

Tebuconazole

Pharmacologically Active Heterocyclic Compounds

Nintedanib (BIBF 1120)

- Core Structure : Indole

- Key Substituents : Piperazinyl-acetyl, methyl ester

- Applications : Kinase inhibitor for idiopathic pulmonary fibrosis and cancer .

- Comparison :

- Nintedanib shares aromaticity with the target compound but utilizes an indole core instead of benzimidazole. Indole derivatives often bind to ATP pockets in kinases, whereas benzimidazoles are more common in antimicrobial or antiparasitic agents .

- The piperazinyl group in nintedanib introduces basicity, contrasting with the neutral acetonitrile group in the target compound, which may affect solubility and tissue distribution .

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

Biologische Aktivität

Alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile is a compound that belongs to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile can be represented as follows:

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the acetonitrile group enhances its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Benzimidazole derivatives, including alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile, have shown promising antimicrobial properties. Studies have indicated that compounds within this class exhibit activity against a range of bacteria and fungi. For instance, research has documented their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile | MRSA | 32 µg/mL |

| 2-Phenylbenzimidazole | Candida albicans | 16 µg/mL |

| Mebendazole | Ascaris lumbricoides | 8 µg/mL |

Antitumor Activity

The antitumor potential of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile has been explored in various studies. The compound demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell cycle progression |

| HeLa | 12 | Disruption of mitochondrial membrane potential |

The biological activity of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair, which is crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity in Vivo

In an in vivo study using xenograft models, treatment with alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight over four weeks, demonstrating its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing alpha-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives?

- Methodology : The compound is typically synthesized via Knoevenagel condensation between 1H-benzimidazole-2-acetonitrile and substituted benzaldehydes under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic bases like piperidine. Variations in substituents on the benzaldehyde moiety (e.g., nitro, halogen) require optimization of reaction time and temperature (70–90°C). Post-synthesis purification involves column chromatography or recrystallization .

- Key Data : Derivatives with nitro groups (e.g., 2-nitrophenyl or 4-nitrophenyl substituents) exhibit distinct melting points (e.g., 159831-76-2: 7-chloro-6-fluoro derivative) and require careful solvent selection to avoid side reactions .

Q. How are structural and purity analyses performed for alpha-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives?

- Methodology :

- NMR Spectroscopy : and NMR spectra confirm the presence of the benzimidazole core (δ 7.2–8.5 ppm for aromatic protons) and the α-(phenylmethylene) group (δ 6.8–7.6 ppm for the exocyclic double bond). For example, the exocyclic CH proton in the α-(4-nitrophenylmethylene) derivative resonates at δ 8.2 ppm due to electron-withdrawing effects .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are calculated and compared with experimental values to verify purity (e.g., CHNO: Calc. C 64.43%, H 3.38%, N 18.78%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for α-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives under varying reaction conditions?

- Methodology :

- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates in Knoevenagel condensations, while non-polar solvents (e.g., toluene) may favor side reactions like dimerization. For example, derivatives with electron-withdrawing groups (e.g., nitro) require higher temperatures (90°C) in ethanol to suppress hydrolysis .

- Catalytic Optimization : Piperidine (5 mol%) is standard, but DBU (1,8-diazabicycloundec-7-ene) may enhance yields for sterically hindered aldehydes. Kinetic studies via NMR monitoring can identify competing pathways .

Q. How can computational methods predict the photophysical properties of α-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives for materials science applications?

- Methodology :

- DFT Calculations : Time-dependent density functional theory (TD-DFT) models the excited-state intramolecular proton transfer (ESIPT) process in benzimidazole derivatives. For example, the HOMO-LUMO gap in Ir complexes ligated with α-(phenylmethylene) benzimidazole correlates with emission wavelengths (e.g., blue vs. green light) .

- Molecular Docking : Used to study interactions with biological targets (e.g., glycogen synthase kinase-3β). Substituent effects (e.g., fluorine or bromine) on binding affinities are quantified via AutoDock or Schrödinger Suite .

Q. What crystallographic techniques are critical for resolving structural ambiguities in α-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives?

- Methodology :

- SHELX Refinement : Single-crystal X-ray diffraction data (e.g., CCDC entries) are processed using SHELXL for small-molecule refinement. Twinning and disorder in the phenylmethylene group are addressed via TWIN/BASF commands .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for low-symmetry space groups (e.g., P) observed in nitro-substituted derivatives .

Data Contradiction Analysis

Q. Why do α-(phenylmethylene)-1H-benzimidazole-2-acetonitrile derivatives exhibit variable biological activities despite structural similarity?

- Analysis :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance interactions with hydrophobic enzyme pockets (e.g., GSK-3β), while bulky groups (e.g., -Br) may sterically hinder binding. IC values for anti-metastatic activity range from 2–15 μM depending on substitution patterns .

- Solubility Limitations : Derivatives with polar groups (e.g., -OH) show improved aqueous solubility but reduced membrane permeability, as evidenced by logP values (e.g., 3.5 vs. 4.2 for methyl-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.